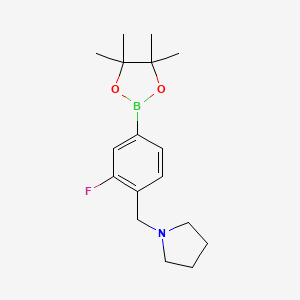

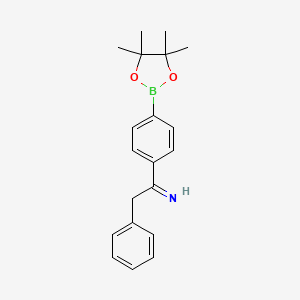

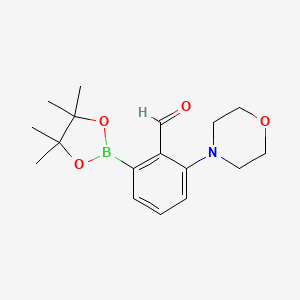

4-(Benzyl)iminomethylphenylboronic acid pinacol ester

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-(Benzyl)iminomethylphenylboronic acid pinacol ester is a boronic acid derivative that has gained attention in scientific research due to its unique chemical properties. It is used in proteomics research .

Molecular Structure Analysis

The molecular formula of this compound is C20H24BNO2, and its molecular weight is 321.22 .Chemical Reactions Analysis

This compound can participate in Suzuki-Miyaura cross-coupling reactions . This reaction is a widely-applied transition metal-catalyzed carbon-carbon bond-forming reaction .Physical and Chemical Properties Analysis

The molecular formula of this compound is C20H24BNO2, and its molecular weight is 321.22 .Applications De Recherche Scientifique

Polymer Synthesis

4-(Benzyl)iminomethylphenylboronic acid pinacol ester contributes to the development of poly(ester-amide)s that are H2O2-cleavable. These polymers, synthesized via Passerini multicomponent polymerization, show potential as H2O2-responsive delivery vehicles. Their degradation in aqueous medium and cytocompatibility are significant for controlled release applications (Cui, Zhang, Du, & Li, 2017).

Material Science

In material science, compounds like this compound are used in the synthesis of mixed chromophore perfluorocyclobutyl (PFCB) copolymers, contributing to tailored light emission. These polymers demonstrate high thermal stability and processability, important for a range of applications including electronics and photonics (Neilson, Budy, Ballato, & Smith, 2007).

Organic Synthesis

In organic chemistry, this compound is used in benzylation reactions. It serves as an effective nucleophile for the benzylation of aldehydes and imines, demonstrating its utility in the synthesis of complex organic molecules (Hollerbach & Barker, 2018; Hollerbach, Hayes, & Barker, 2019)(https://consensus.app/papers/benzylation-imines-activated-boronate-nucleophiles-hollerbach/7f3889ffa80554a5a3dfc4a51c60ae65/?utm_source=chatgpt).

Photoluminescence Research

Arylboronic esters, including derivatives like this compound, exhibit phosphorescence properties at room temperature. This finding challenges the conventional understanding of phosphorescent organic molecules and opens up new avenues in photoluminescence research (Shoji et al., 2017).

Chemical Sensing

This compound is integral in the development of chemical sensors, like the novel label-free hypochlorite amperometric sensor. The sensor employs the target-induced oxidation of benzeneboronic acid pinacol ester for the detection of hypochlorite, showcasing its potential in environmental monitoring and water pollution control (Guo et al., 2019).

Safety and Hazards

Orientations Futures

Mécanisme D'action

Target of Action

Compounds containing boronic acid pinacol esters are often used in organic synthesis, particularly in transition metal-catalyzed suzuki-miyaura cross-coupling reactions .

Mode of Action

The compound’s mode of action is primarily through its role in the Suzuki-Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon-carbon bond-forming process. The boronic acid pinacol ester group in the compound can undergo transmetalation with a palladium catalyst, forming a new carbon-carbon bond .

Biochemical Pathways

The Suzuki-Miyaura cross-coupling reaction is a key biochemical pathway involving this compound. This reaction is widely used in organic synthesis to create biaryl compounds, which are common structural motifs in many pharmaceuticals and organic materials .

Result of Action

The primary result of the compound’s action is the formation of new carbon-carbon bonds through the Suzuki-Miyaura cross-coupling reaction . This can lead to the synthesis of a wide range of biaryl compounds, which have numerous applications in pharmaceuticals and organic materials .

Action Environment

The efficacy and stability of this compound, like many used in organic synthesis, can be influenced by various environmental factors. These can include the presence of a suitable catalyst (such as palladium for the Suzuki-Miyaura reaction), the temperature and pressure of the reaction conditions, and the presence of any potential interfering substances .

Analyse Biochimique

Biochemical Properties

2-Phenyl-1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethanimine plays a significant role in biochemical reactions, particularly in the field of organic synthesis. This compound is known to interact with various enzymes and proteins, facilitating reactions such as borylation and hydroboration. For instance, it can participate in the borylation of benzylic C-H bonds in the presence of palladium catalysts, forming pinacol benzyl boronate . Additionally, it can undergo hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts . These interactions highlight the compound’s versatility and importance in synthetic organic chemistry.

Cellular Effects

The effects of 2-Phenyl-1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethanimine on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the expression of genes involved in metabolic pathways, thereby altering cellular metabolism . Furthermore, its interaction with specific proteins can lead to changes in cell signaling, impacting processes such as cell growth and differentiation.

Molecular Mechanism

At the molecular level, 2-Phenyl-1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethanimine exerts its effects through various binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of the reaction. The compound’s boronic acid moiety allows it to form reversible covalent bonds with diols and other nucleophiles, which is crucial for its role in enzyme inhibition . Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Phenyl-1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethanimine can change over time. The compound’s stability and degradation are important factors to consider. It has been noted that the compound is relatively stable under standard laboratory conditions, but its activity may decrease over extended periods due to degradation . Long-term studies have shown that the compound can have lasting effects on cellular function, particularly in in vitro settings.

Dosage Effects in Animal Models

The effects of 2-Phenyl-1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethanimine vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity and improved cellular function . At higher doses, toxic or adverse effects can occur, including cellular damage and disruption of normal physiological processes . These dosage-dependent effects highlight the importance of careful dosage optimization in experimental settings.

Metabolic Pathways

2-Phenyl-1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethanimine is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into various metabolites . The compound’s role in metabolic flux and its impact on metabolite levels are areas of active research. Understanding these pathways is crucial for elucidating the compound’s overall biochemical impact.

Transport and Distribution

Within cells and tissues, 2-Phenyl-1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethanimine is transported and distributed through interactions with specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation in different cellular compartments. The compound’s distribution patterns are essential for understanding its cellular effects and potential therapeutic applications.

Subcellular Localization

The subcellular localization of 2-Phenyl-1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethanimine is a key factor in its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . Its localization within subcellular structures can affect its interactions with other biomolecules and its overall biochemical activity.

Propriétés

IUPAC Name |

2-phenyl-1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanimine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24BNO2/c1-19(2)20(3,4)24-21(23-19)17-12-10-16(11-13-17)18(22)14-15-8-6-5-7-9-15/h5-13,22H,14H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDHZWCUHWWFUMB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C(=N)CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24BNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(2R,4R)-2-(hydroxymethyl)-1,3-oxathiolan-4-yl]pyrimidine-2,4-dione](/img/structure/B6342689.png)